molecular formula C18H27N3O3S B4470876 1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4470876
M. Wt: 365.5 g/mol
InChI Key: NQQMTQLJRMNXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a methanesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the methanesulfonyl group. The synthetic routes often employ common organic reactions such as nucleophilic substitution, amide bond formation, and sulfonylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different substituents, leading to derivatives with varied properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds that feature piperidine or pyrrolidine rings and sulfonyl groups. Some similar compounds include:

    N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE: Lacks the methanesulfonyl group, which may result in different biological activities.

    1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-ACETAMIDE: Features an acetamide group instead of a carboxamide group, potentially altering its chemical reactivity and biological effects.

    4-(1-PYRROLIDINYL)METHYLBENZYLAMINE: Contains a pyrrolidine ring and benzylamine group, but lacks the piperidine and methanesulfonyl groups, leading to different properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-methylsulfonyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-25(23,24)21-12-4-5-16(14-21)18(22)19-13-15-6-8-17(9-7-15)20-10-2-3-11-20/h6-9,16H,2-5,10-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQMTQLJRMNXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHANESULFONYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.